molecular formula C14H13BrN2O3S B352559 N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide CAS No. 878989-77-6

N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B352559
CAS No.: 878989-77-6
M. Wt: 369.24g/mol
InChI Key: LWRRLEZJBNZKRC-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide” is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide” typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the cyclization of a thiourea derivative with an α-halo acid.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using 4-bromophenylamine.

    Acylation: The final step involves the acylation of the thiazolidinone derivative with an appropriate acylating agent to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the prop-2-en-1-yl group.

    Reduction: Reduction reactions could target the carbonyl groups within the thiazolidinone ring.

    Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, thiazolidinone derivatives are studied for their potential antimicrobial and anticancer activities. This compound may exhibit similar properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it may interact with biological targets involved in disease processes.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide” would depend on its specific biological activity. Generally, thiazolidinones are known to interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity to certain molecular targets, while the thiazolidinone ring could be involved in the inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds are structurally similar and are known for their antidiabetic properties.

    Thiazolidinones: Other derivatives of thiazolidinones with different substituents may exhibit varying biological activities.

Uniqueness

The uniqueness of “N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide” lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3S/c1-2-7-17-13(19)11(21-14(17)20)8-12(18)16-10-5-3-9(15)4-6-10/h2-6,11H,1,7-8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRRLEZJBNZKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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